2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their unique electronic properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms and a hexyl chain in the structure of this compound enhances its solubility and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki coupling reaction. This reaction involves the coupling of 2,7-dibromo-9-hexylcarbazole with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carbazole core can undergo oxidation to form carbazole-based quinones.
Reduction Reactions: The compound can be reduced to form dihydrocarbazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted carbazole derivatives with various functional groups.
Oxidation Reactions: Carbazole-based quinones.
Reduction Reactions: Dihydrocarbazole derivatives.
Scientific Research Applications
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs due to its excellent electronic properties.
Photovoltaics: Incorporated into the active layers of organic solar cells to enhance their efficiency.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function. In organic electronics, the compound facilitates charge transport and emission processes, enhancing the performance of devices like OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(4-bromophenyl)-9-ethyl-9H-carbazole: Similar structure but with an ethyl chain instead of a hexyl chain.
2,7-Bis(4-bromophenyl)-9-phenyl-9H-carbazole: Similar structure but with a phenyl group instead of a hexyl chain.
Uniqueness
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole is unique due to the presence of the hexyl chain, which enhances its solubility and processability. This makes it more suitable for applications in solution-processed organic electronics compared to its analogs with shorter or bulkier substituents.
Properties
IUPAC Name |
2,7-bis(4-bromophenyl)-9-hexylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27Br2N/c1-2-3-4-5-18-33-29-19-23(21-6-12-25(31)13-7-21)10-16-27(29)28-17-11-24(20-30(28)33)22-8-14-26(32)15-9-22/h6-17,19-20H,2-5,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJYKJYJTQPXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.